orthosiphol B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Orthosiphol B is a natural product found in the plant Orthosiphon aristatus, which belongs to the Lamiaceae family. This compound is known for its diverse biological activities and has been the subject of various scientific studies due to its potential therapeutic applications.

准备方法

Orthosiphol B can be extracted from the leaves of Orthosiphon aristatus using various extraction methods. One common method involves ultrasonic-assisted extraction, which uses ultrasonic waves to enhance the extraction efficiency . The plant material is typically dried, ground, and then subjected to ultrasonic waves in the presence of a suitable solvent. The extract is then purified to isolate this compound.

化学反应分析

Structural Characteristics

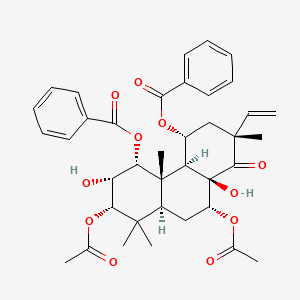

Orthosiphol B features a complex diterpenoid backbone with multiple oxygenated functional groups, including ester linkages and hydroxyl groups . Its molecular weight is 676.7 g/mol, and it shares structural similarities with other orthosiphols (e.g., orthosiphol A), differing in substituent positioning .

Key Functional Groups:

-

Ester bonds : Susceptible to hydrolysis under acidic or enzymatic conditions.

-

Hydroxyl groups : Potential sites for glucuronidation or sulfation in metabolic pathways .

Hydrolysis:

-

Ester bonds in diterpenoids like this compound are prone to hydrolysis in aqueous environments, forming carboxylic acids and alcohols .

-

Example : Salvianolic acid B (structurally related) undergoes hydrolysis to danshensu and caffeic acid in plasma .

Enzymatic Modifications:

-

Phase I Metabolism : Cytochrome P450-mediated oxidation of hydroxyl groups.

-

Phase II Metabolism : Glucuronidation and sulfation, as observed in rosmarinic acid (a co-occurring compound) .

Pharmacokinetic Interactions

This compound’s interactions in biological systems highlight its reactivity:

Plasma Stability:

| Analyte | Calibration Range (ng/mL) | Regression Equation (×10⁻³) | Correlation Coefficient |

|---|---|---|---|

| Rosmarinic acid | 3.06–1020.00 | Y = 36.7972X + 21.8624 | 0.9995 |

| Salvianolic B | 4.20–1400.00 | Y = 11.1706X − 14.6451 | 0.9960 |

Data from simultaneous quantification of OS extract components .

Metabolites Identified:

-

In vivo : this compound is metabolized to hydroxylated and conjugated derivatives, detected in rat plasma and kidney tissues .

-

Key metabolites :

Comparative Reactivity with Analogues

This compound’s reactivity aligns with other diterpenoids in Orthosiphon stamineus:

Analytical Challenges

-

Detection : Requires LC-Q/TOF-MS due to low plasma concentrations (LOQ: ~0.345 ng/mL for sinensetin) .

-

Degradation : Light- and pH-sensitive, necessitating stabilized storage conditions .

Research Gaps

科学研究应用

Chemistry: Orthosiphol B is used as a model compound in studies of natural product synthesis and chemical reactivity.

Biology: It has shown significant biological activities, including anti-inflammatory and antioxidant properties.

Medicine: this compound has been investigated for its potential therapeutic effects in treating conditions such as diabetes and chronic renal failure.

Industry: The compound’s antioxidant properties make it a potential candidate for use in the food and cosmetic industries.

作用机制

The mechanism of action of orthosiphol B involves its interaction with various molecular targets and pathways. For instance, it has been shown to stimulate glucose uptake in adipocytes, which is indicative of its potential as an insulin mimicker . Additionally, this compound exhibits anti-inflammatory effects by inhibiting the production of nitric oxide in activated macrophages .

相似化合物的比较

Orthosiphol B is part of a group of diterpenes isolated from Orthosiphon species. Similar compounds include orthosiphols G, I, and N, as well as orthosiphonone A and neoorthosiphol A . These compounds share similar structural features and biological activities but differ in their specific chemical structures and potency. This compound is unique due to its specific arrangement of functional groups, which contributes to its distinct biological activities .

生物活性

Orthosiphol B is a compound derived from the plant Orthosiphon stamineus, commonly known for its medicinal properties. This article explores the biological activities associated with this compound, including its effects on various health conditions, mechanisms of action, and relevant research findings.

1. Overview of Orthosiphon stamineus

Orthosiphon stamineus has been traditionally used in Southeast Asia for its therapeutic benefits, particularly in treating diabetes, hypertension, and kidney-related ailments. The plant contains various bioactive compounds, including flavonoids, phenolic acids, and triterpenes, which contribute to its pharmacological effects.

2.1 Antioxidant Activity

Research indicates that extracts from Orthosiphon stamineus, including those containing this compound, exhibit significant antioxidant properties. These extracts are capable of scavenging free radicals and reducing oxidative stress in cells. A study demonstrated that the ethyl acetate fraction of the extract showed the highest total phenolic content and antioxidant activity, correlating with its protective effects against oxidative damage in cellular models .

2.2 Anti-inflammatory Effects

This compound has been shown to inhibit inflammatory pathways. In vitro studies using macrophage-like cells revealed that compounds from O. stamineus significantly reduced nitric oxide (NO) production, indicating potential anti-inflammatory effects . The IC50 value for this inhibition was reported at 7.08 μmol/L, making it more effective than some conventional anti-inflammatory agents.

2.3 Antidiabetic Properties

Several studies have highlighted the antidiabetic potential of this compound through its impact on glucose metabolism. In animal models, administration of O. stamineus extracts led to significant reductions in fasting blood glucose levels after prolonged treatment periods. Specifically, a study found that doses of 0.2 and 0.4 g/kg resulted in notable decreases in blood glucose levels in high-fat diet-induced diabetic mice .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound has been shown to inhibit enzymes such as α-amylase and α-glucosidase, which play crucial roles in carbohydrate digestion and absorption .

- Regulation of Lipid Metabolism : Research indicates that extracts can modulate lipid metabolism, potentially restoring normal energy metabolism and reducing fat accumulation .

- Cytotoxic Effects on Cancer Cells : In studies involving colorectal cancer models, O. stamineus extracts demonstrated cytotoxicity against tumor cells, suggesting a role for this compound in cancer therapy .

4.1 Clinical Observations

A systematic review highlighted various clinical applications of O. stamineus, particularly its use in managing diabetes and chronic renal failure . In one case study involving patients with chronic kidney disease, administration of the extract resulted in improved renal function markers.

4.2 Animal Studies

In animal trials, O. stamineus extracts were administered at varying dosages (e.g., 750 mg/kg), resulting in increased urinary excretion of sodium and potassium ions compared to control groups . These findings support the diuretic properties attributed to the compound.

5. Summary Table of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | NO production inhibition | |

| Antidiabetic | Enzyme inhibition | |

| Cytotoxicity | Induction of apoptosis | |

| Diuretic | Increased ion excretion |

6. Conclusion

This compound exhibits a range of biological activities that underscore its potential as a therapeutic agent in managing diabetes, inflammation, oxidative stress, and possibly cancer. Continued research is necessary to fully elucidate its mechanisms and clinical applications.

属性

分子式 |

C38H44O11 |

|---|---|

分子量 |

676.7 g/mol |

IUPAC 名称 |

[(2R,4R,4aS,4bS,5R,6S,7S,8aS,10R,10aR)-7,10-diacetyloxy-5-benzoyloxy-2-ethenyl-6,10a-dihydroxy-2,4b,8,8-tetramethyl-1-oxo-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-4-yl] benzoate |

InChI |

InChI=1S/C38H44O11/c1-8-36(6)20-25(48-32(42)23-15-11-9-12-16-23)29-37(7)26(19-27(46-21(2)39)38(29,45)34(36)44)35(4,5)30(47-22(3)40)28(41)31(37)49-33(43)24-17-13-10-14-18-24/h8-18,25-31,41,45H,1,19-20H2,2-7H3/t25-,26+,27-,28+,29-,30-,31+,36+,37+,38+/m1/s1 |

InChI 键 |

BXKNTIMTKVZYDP-OFUWLHILSA-N |

手性 SMILES |

CC(=O)O[C@@H]1C[C@@H]2[C@@]([C@@H]3[C@@]1(C(=O)[C@@](C[C@H]3OC(=O)C4=CC=CC=C4)(C)C=C)O)([C@H]([C@H]([C@H](C2(C)C)OC(=O)C)O)OC(=O)C5=CC=CC=C5)C |

规范 SMILES |

CC(=O)OC1CC2C(C(C(C(C2(C3C1(C(=O)C(CC3OC(=O)C4=CC=CC=C4)(C)C=C)O)C)OC(=O)C5=CC=CC=C5)O)OC(=O)C)(C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。